Orthoclase

Descripción general

Descripción

Orthoclase is a common mineral that belongs to the feldspar group and is mainly composed of potassium, aluminum, and silicon. It is widely used in various fields, including ceramics, glass, and electronics. Orthoclase has also been the subject of scientific research due to its unique properties and potential applications.

Mecanismo De Acción

The mechanism of action of orthoclase is not fully understood, but it is believed to be related to its unique crystal structure and chemical composition. Orthoclase has a three-dimensional framework structure composed of tetrahedral and octahedral units, which gives it high mechanical strength and thermal stability. The potassium ions in orthoclase also have unique properties that make them useful in various applications.

Efectos Bioquímicos Y Fisiológicos

Orthoclase has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have antioxidant and anti-inflammatory properties. Orthoclase has also been shown to have potential applications in the field of biomineralization, where it can be used to promote the growth of bone and other tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Orthoclase has several advantages for use in laboratory experiments, including its high purity, stability, and availability. However, it also has some limitations, including its high cost, difficulty in synthesis, and potential toxicity.

Direcciones Futuras

There are several future directions for research on orthoclase, including the development of new synthesis methods, the investigation of its potential applications in biomedicine, and the study of its crystal structure and chemical properties. Other potential areas of research include the use of orthoclase as a catalyst and the investigation of its potential environmental impacts.

Métodos De Síntesis

Orthoclase can be synthesized in the laboratory by a variety of methods, including hydrothermal synthesis, sol-gel method, and solid-state reaction. The hydrothermal method involves heating a mixture of potassium hydroxide and aluminum hydroxide with silica under high pressure and temperature. The sol-gel method involves the preparation of a colloidal suspension of orthoclase precursors, which is then heated to form the final product. The solid-state reaction involves the reaction of orthoclase precursors under high temperature and pressure to form orthoclase.

Aplicaciones Científicas De Investigación

Orthoclase has been extensively studied for its potential applications in various fields. In the field of ceramics, orthoclase is used as a raw material for the production of porcelain and other ceramic products. In the field of glass, orthoclase is used as a fluxing agent to reduce the melting temperature of glass. In the field of electronics, orthoclase is used as a dielectric material in capacitors and other electronic components.

Propiedades

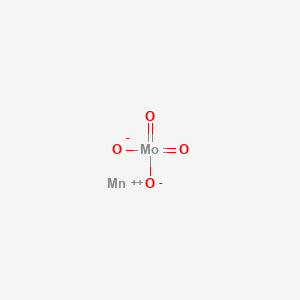

IUPAC Name |

aluminum;potassium;oxygen(2-);silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHONNLASJQAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

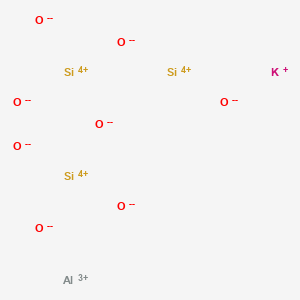

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021761 | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orthoclase | |

CAS RN |

12168-80-8, 12251-44-4 | |

| Record name | Feldspar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHOCLASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.